5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a 1,2,4-oxadiazole substituent. Its core structure comprises a pyrazolo-pyrazinone scaffold fused with a 1,2,4-oxadiazole ring, which is substituted at the 3-position with a 3,5-dimethoxyphenyl group. The pyrazolo-pyrazinone core is further substituted at the 2-position with a 2-methoxyphenyl moiety. The presence of multiple methoxy groups enhances lipophilicity and may influence binding interactions in biological systems, as seen in analogous structures .
Properties
IUPAC Name |
5-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5/c1-31-16-10-15(11-17(12-16)32-2)23-25-22(34-27-23)14-28-8-9-29-20(24(28)30)13-19(26-29)18-6-4-5-7-21(18)33-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQQYNAXAMMJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving the condensation of various precursors. The molecular formula is , with a molecular weight of 478.55 g/mol. The structure is characterized by the presence of multiple functional groups including oxadiazole and pyrazole rings, which are known for their pharmacological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C26H30N4O6 |
| Molecular Weight | 478.55 g/mol |
| Key Functional Groups | Oxadiazole, Pyrazole |
| Synthesis Method | Multi-step organic synthesis |
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to the target compound. For instance, derivatives containing pyrazole and oxadiazole moieties have shown significant activity against various viral strains. In particular, compounds with structural similarities demonstrated inhibition of viral replication in vitro.
- Case Study : A related pyrazolo-fused derivative exhibited up to 91% inhibition of HSV-1 at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) .
Antitumor Activity
Research indicates that certain derivatives of the target compound may possess antitumor properties. Variations in the phenyl moiety have been shown to modulate biological activity towards either antiviral or antitumor effects.
- Case Study : A study on similar pyrazole derivatives demonstrated their ability to inhibit tubulin polymerization, leading to significant antitumor effects .
The biological mechanisms through which these compounds exert their effects often involve interactions with specific cellular targets. For example:
- Antiviral Mechanism : The inhibition of viral replication is frequently associated with interference in the viral life cycle at various stages.
- Antitumor Mechanism : Inhibition of tubulin polymerization disrupts mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis.
Research Findings Summary
Research has consistently shown that compounds containing oxadiazole and pyrazole rings exhibit promising biological activities. The following table summarizes key findings from various studies:
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazolo-pyrazinones and oxadiazole hybrids. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Variations: The target compound’s pyrazolo-pyrazinone core distinguishes it from pyrazolo-pyrimidinones (e.g., MK13) and pyrano-pyrazoles (e.g., ). The 1,2,4-oxadiazole substituent in the target compound is rare in this class but is analogous to oxadiazole-containing derivatives in , which are associated with improved metabolic stability .
Substituent Effects: The 3,5-dimethoxyphenyl group on the oxadiazole ring is structurally similar to MK13’s 3,5-dimethoxyphenyl substituent, which in MK13 is hypothesized to enhance hydrophobic interactions with kinase ATP-binding pockets . The 2-methoxyphenyl group on the pyrazolo-pyrazinone core contrasts with the 4-chlorophenyl group in ’s compound, which may alter electron distribution and binding affinity .
Synthetic Routes: The target compound’s oxadiazole moiety likely derives from cyclization reactions between amidoximes and carboxylic acid derivatives, a method described for analogous 1,2,4-oxadiazoles in . Pyrazolo-pyrazinone cores are typically synthesized via multi-component reactions or reductive lactamization, as demonstrated in .
Potential Pharmacological Implications: While direct activity data are unavailable, the compound’s dimethoxy groups may mimic the pharmacophore of kinase inhibitors (e.g., MK13) or antimicrobial agents (e.g., triazolopyrimidines in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
